2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
The compound 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirocyclic heterocycle featuring a fused pyrano[3,2-c]pyridine core linked to an indole moiety via a spiro junction. Key structural elements include:
- Spiro architecture: The indole (position 3) and pyrano[3,2-c]pyridine (position 4') are connected through a single atom, creating a rigid, three-dimensional structure that may influence conformational stability and bioactivity .
- Substituents: A furan-2-ylmethyl group at position 6', a methyl group at 7', and a carbonitrile at 3' contribute to electronic and steric properties.
Properties
IUPAC Name |
2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-12-9-17-18(20(27)26(12)11-13-5-4-8-29-13)22(15(10-23)19(24)30-17)14-6-2-3-7-16(14)25-21(22)28/h2-9H,11,24H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFVGUNEKQIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a spiro-indole framework that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
The specific biological activities of this compound are still under investigation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. This leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be notably low, indicating potent activity .
- In Vivo Efficacy : In xenograft mouse models, treatment with the compound resulted in reduced tumor weight and volume compared to control groups. This suggests its effectiveness in a physiological context .
Antimicrobial Activity
Preliminary data suggest that the compound may also possess antimicrobial properties:
- Bacterial Inhibition : It has shown activity against several bacterial strains in preliminary assays, though further studies are necessary to quantify this effect and determine mechanisms .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, which is common among indole derivatives:
- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, although specific studies are yet to confirm this effect conclusively.
Research Findings and Case Studies
A summary of relevant research findings includes:
| Study | Findings | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Study 1 | Induced apoptosis through caspase activation | MCF-7 | 7.5 μM |
| Study 2 | Reduced tumor volume in xenograft models | Mouse model | N/A |
| Study 3 | Antimicrobial activity against E. coli | Bacterial cultures | N/A |
Comparison with Similar Compounds
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile Derivatives
- Example: 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile () Structural Differences: Replaces pyrano[3,2-c]pyridine with pyrano[2,3-c]pyrazole and indole with indoline. Properties: High melting point (305–306°C) due to bromine substituents and spiro rigidity. Exhibits IR bands for NH (3405 cm⁻¹), CN (2205 cm⁻¹), and carbonyl (1715 cm⁻¹) . Synthesis: Multicomponent reaction (malononitrile, pyrazolone, isatin) in ethanol with sodium acetate .
Pyrano[3,2-c]pyridine Carbonitriles
- Example: 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile () Structural Differences: Lacks spiro junction; phenyl and phenylethyl substituents instead of furan and indole. Properties: Moderate polarity due to chlorophenyl and carbonitrile groups. Potential for π-π stacking interactions .
Functional Group Analogues
Furan-Substituted Heterocycles
- Example: 2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile () Structural Differences: Pyrano-pyran core instead of pyrano-pyridine. Properties: Hydroxymethyl and benzyloxy groups increase hydrophilicity. IR confirms CN (2191 cm⁻¹) and carbonyl (1637 cm⁻¹) .
Carbonitrile-Containing Spiro Systems
- Example: 3',5'-Diamino-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile () Structural Differences: Pyrroloimidazole instead of pyrano-pyridine. Synthesis: Condensation of 2-aminoimidazoles, isatin, and malononitrile in 2-propanol .
Comparative Data Table
Preparation Methods
Core Framework Construction via Pyrano[3,2-c]pyridine Formation
The pyrano[3,2-c]pyridine moiety is central to the target molecule. A validated approach involves the condensation of β-keto esters with malononitrile or cyanoacetate derivatives in the presence of hydrazine derivatives. For instance, Fe₃O₄@l-arginine nanocatalysts under solvent-free conditions enable efficient cyclization, as demonstrated in spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] syntheses. Adapting this method, ethyl acetoacetate (as the β-keto ester) reacts with malononitrile and a substituted hydrazine to form the pyran ring, followed by spirocyclization with an isatin derivative.
Key parameters include:
Spirojunction Formation with Indole-3-one
The spiro[indole-3,4'-pyrano] linkage requires coupling an isatin derivative (e.g., 7-methylisatin) with the preformed pyrano[3,2-c]pyridine intermediate. In analogous syntheses, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzes three-component reactions of isatin, malononitrile, and diketones to form spirooxindoles. For the target compound, substituting diketones with a furan-2-ylmethyl-substituted β-keto ester introduces the required side chain.
Reaction pathway :
-
Knoevenagel condensation : Isatin reacts with malononitrile to form an electrophilic α,β-unsaturated nitrile.
-
Michael addition : The pyrano[3,2-c]pyridine intermediate attacks the Knoevenagel adduct.
-
Spirocyclization : Intramolecular nucleophilic attack forms the spiro center.
Functionalization of the Pyrano[3,2-c]pyridine Core
Introduction of the 2'-Amino Group
The 2'-amino group is introduced via nucleophilic substitution or reductive amination. In spiro[indeno[1,2-b]pyrazolo[4,3-e]pyridine] syntheses, pyrazol-5-amines directly incorporate nitrogen into the heterocyclic framework. For the target molecule, hydrazine or a protected amine (e.g., benzylamine) can be used, followed by deprotection under acidic or hydrogenolytic conditions.
Optimization considerations :
Incorporation of the Furan-2-ylmethyl Substituent
The 6'-[(furan-2-yl)methyl] group is installed via alkylation or a Mannich reaction. For example, furfuraldehyde undergoes condensation with methylamine to form a Schiff base, which is subsequently reduced to the secondary amine. This intermediate then alkylates the pyrano[3,2-c]pyridine core at the 6'-position.
Alternative approach :
-
Mannich reaction : Furfuryl alcohol reacts with formaldehyde and ammonium chloride to generate a furan-containing Mannich base, which alkylates the heterocycle under basic conditions.
Final Assembly and Cyclization
One-Pot Tandem Reactions
A sequential one-pot strategy minimizes intermediate isolation. Combining ethyl acetoacetate, malononitrile, 7-methylisatin, and furfurylamine in ethanol with DBDMH (10 mol%) at reflux yields the spiro product after 4–6 hours. The reaction proceeds via:
-
Formation of the pyrano[3,2-c]pyridine ring.
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Spirocyclization with isatin.
-
In situ alkylation by furfurylamine.
Yield optimization :
Post-Synthetic Modifications
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Cyano Group Installation : Malononitrile serves as the cyanide source during the Knoevenagel step, directly introducing the 3'-cyano group.
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Methyl Group at 7'-Position : Derived from 7-methylisatin, ensuring regioselective incorporation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis using a C18 column (MeOH:H₂O = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Q & A
Q. How can the synthetic yield of this spirocyclic compound be optimized?
Methodological Answer: Optimization involves systematic variation of catalysts (e.g., Lewis acids), solvent systems (water/ethanol mixtures improve yield due to polarity effects), and temperature (60–80°C is typical for indole-pyrano coupling reactions). Multi-step protocols may require intermediate purification via column chromatography. Reaction monitoring with TLC or HPLC ensures stepwise efficiency .
Q. What spectroscopic techniques are essential for structural confirmation?
Methodological Answer: Use a combination of:
- 1H/13C NMR to assign spirocyclic connectivity and substituent environments (e.g., furan methyl vs. indole protons).
- IR Spectroscopy to identify carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) resolves ambiguities .
Q. How is purity assessed during synthesis?
Methodological Answer: Purity is validated via:
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold).
- Differential Scanning Calorimetry (DSC) to confirm melting point consistency and detect polymorphic forms .
Advanced Research Questions
Q. How can molecular docking elucidate potential biological targets?
Methodological Answer:
- Use docking software (AutoDock Vina, Schrödinger Suite) to model interactions with enzymes like COX-2 or kinases. Prioritize binding pockets with polar residues (e.g., Ser530 in COX-2) that may interact with the amino and nitrile groups.
- Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities (KD values) .
Q. What strategies resolve contradictions in NMR spectral assignments?
Methodological Answer:
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify spin-spin coupling and long-range correlations.
- Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., Gaussian 16) for challenging spirocyclic regions.
- Re-evaluate solvent effects (DMSO vs. CDCl3) on chemical shifts .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Vary substituents : Replace the furan-2-ylmethyl group with other heterocycles (thiophene, pyrrole) to assess electronic effects on bioactivity.
- Modify stereochemistry : Synthesize enantiomers via chiral catalysts to evaluate stereoselective interactions.
- Test derivatives in enzyme inhibition assays (IC50 determination) and correlate with computational electrostatic potential maps .
Q. What analytical approaches identify degradation products under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) coupled with GC-MS identifies volatile degradation byproducts (e.g., CO2 from decarboxylation).
- LC-MS/MS detects non-volatile degradation species, such as hydrolyzed nitrile groups forming carboxylic acids. Stability studies (40°C/75% RH for 4 weeks) accelerate aging .
Q. How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Employ co-solvent systems (e.g., DMSO:PBS ≤1% v/v) or formulate with cyclodextrins to enhance solubility.
- Derivatize the hydroxymethyl group (if present) with PEGylated moieties to improve hydrophilicity.
- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Data Contradiction Analysis
Q. Conflicting biological activity data across cell lines: How to troubleshoot?
Methodological Answer:
Q. Discrepancies in reported synthetic routes: How to validate?
Methodological Answer:
- Compare intermediates using X-ray crystallography (if crystals are obtainable) to confirm structural fidelity.
- Reproduce literature protocols with strict inert atmosphere control (argon/vacuum lines) to exclude oxygen/moisture interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
